Researchers often face low-yielding radical halogenations or moisture-sensitive bromomethyl analogs. 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS 64640-12-6) solves this as a stable, pre-installed electrophilic building block. • Bypasses radical halogenation pitfalls, eliminating unreacted/di-chlorinated mixtures. • Optimal SN2 reactivity with amines/phenols/thiols; ambient-stable, no hydrolysis during shipping. • para-Chloro substituent provides metabolic stability in downstream APIs, essential for PPAR agonists and kinase inhibitors. Bulk quantities available for direct library synthesis without purification.
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS: 64640-12-6) is a highly specialized, bifunctional heterocyclic building block widely procured for medicinal chemistry and advanced materials synthesis. It features a reactive electrophilic chloromethyl group at the 2-position, enabling efficient SN2 alkylation of amines, phenols, and thiols, coupled with a metabolically stable 5-(4-chlorophenyl)oxazole pharmacophore . In industrial procurement, this compound is prioritized over unhalogenated precursors because it bypasses the need for harsh, low-yielding radical halogenation steps in the buyer's facility. The presence of the para-chloro substituent provides critical lipophilicity and blocks oxidative metabolism, making this specific intermediate a cornerstone in the synthesis of nuclear receptor ligands, including PPAR agonists, and various kinase inhibitors .
Substituting 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole with closely related analogs introduces severe process and performance liabilities. Using the cheaper unhalogenated precursor, 2-methyl-5-(4-chlorophenyl)oxazole, forces the buyer to perform radical halogenation (e.g., using NCS and AIBN), which notoriously yields difficult-to-separate mixtures of unreacted, mono-chlorinated, and di-chlorinated products, drastically reducing overall throughput . Conversely, substituting with the more reactive 2-(bromomethyl) analog results in a product that is highly susceptible to atmospheric moisture and rapid hydrolysis during shipping and storage, leading to degraded lots and poor reproducibility [1]. Furthermore, replacing the compound with the unsubstituted 2-(chloromethyl)-5-phenyloxazole removes the para-chloro metabolic block, rendering any downstream active pharmaceutical ingredients (APIs) highly vulnerable to rapid CYP450-mediated para-hydroxylation, thereby destroying their pharmacokinetic viability .
Procuring the pre-formed chloromethyl derivative significantly streamlines synthetic workflows compared to starting from the 2-methyl precursor. Direct SN2 coupling of 2-(chloromethyl)-5-(4-chlorophenyl)oxazole with secondary amines or phenols typically proceeds with >85% yield in a single step . In contrast, activating 2-methyl-5-(4-chlorophenyl)oxazole requires radical chlorination, which often caps the two-step yield at 40-60% due to the formation of di-chlorinated byproducts and unreacted starting material that require extensive chromatographic separation.
| Evidence Dimension | Effective coupling yield and synthetic steps |
| Target Compound Data | >85% yield in 1 step (direct alkylation) |
| Comparator Or Baseline | 2-Methyl-5-(4-chlorophenyl)oxazole (40-60% yield over 2 steps) |
| Quantified Difference | Eliminates 1 synthetic step and improves overall yield by 25-45% |
| Conditions | Standard SN2 coupling conditions (e.g., DMF, K2CO3, mild heating) |
Purchasing the pre-chlorinated intermediate eliminates hazardous in-house halogenation steps, prevents yield loss from over-chlorination, and reduces purification bottlenecks.
While bromomethyl derivatives are theoretically more reactive electrophiles, they suffer from severe stability issues during commercial procurement and laboratory storage. 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole maintains >97% purity for over 6 months when stored at 2-8°C under an inert atmosphere . The corresponding 2-(bromomethyl) analog is highly hygroscopic and prone to rapid hydrolysis and dimerization, often degrading significantly within weeks unless stored strictly at -20°C .
| Evidence Dimension | Shelf-life and moisture tolerance |
| Target Compound Data | >6 months stability at 2-8°C (>97% purity) |
| Comparator Or Baseline | 2-(Bromomethyl)-5-(4-chlorophenyl)oxazole (significant degradation within weeks at 2-8°C) |
| Quantified Difference | >4x longer shelf-life at standard refrigeration temperatures |
| Conditions | Storage at 2-8°C with periodic exposure to atmospheric moisture |
The chloromethyl group provides the optimal balance between SN2 reactivity and handling stability, minimizing procurement waste from degraded lots.
In medicinal chemistry, the choice of the terminal phenyl substitution is critical for the pharmacokinetic viability of the final API. Downstream compounds synthesized using 2-(chloromethyl)-5-(4-chlorophenyl)oxazole benefit from the para-chloro group, which effectively blocks CYP450-mediated para-hydroxylation[1]. APIs derived from the unsubstituted comparator, 2-chloromethyl-5-phenyloxazole, typically exhibit rapid Phase I metabolism, resulting in 3- to 5-fold shorter half-lives in human liver microsome (HLM) assays [1].
| Evidence Dimension | Metabolic stability of downstream derivatives |
| Target Compound Data | Metabolically blocked (extended HLM half-life) |
| Comparator Or Baseline | 2-Chloromethyl-5-phenyloxazole (rapid para-hydroxylation) |
| Quantified Difference | 3- to 5-fold longer half-life in HLM assays for the p-chloro derivatives |
| Conditions | In vitro human liver microsome (HLM) stability assays of final synthesized pharmacophores |
Procuring the para-chloro substituted building block is essential for generating lead compounds with viable in vivo half-lives, preventing late-stage pharmacokinetic failures.
Due to its optimal SN2 reactivity and metabolically stable lipophilic tail, this compound is the right choice for synthesizing dual PPAR alpha/gamma agonists. It acts as a direct alkylating agent to attach the oxazole pharmacophore to acidic headgroups, which is crucial for occupying the large, hydrophobic Y-shaped ligand-binding domain of PPAR receptors without risking rapid degradation .
Where high metabolic stability is required, this compound is utilized to install a rigid, deep-pocket-binding motif. The para-chloro group effectively fills hydrophobic sub-pockets in the kinase active site while resisting oxidative metabolism, making it vastly superior to unsubstituted phenyl analogs in lead optimization [1].
For industrial library synthesis, the handling stability of the chloromethyl group (compared to bromomethyl alternatives) allows it to be procured in bulk and used across diverse arrays of amines and phenols. It ensures high-yielding, single-step couplings that minimize the need for complex chromatographic purification before biological screening .
Corrosive;Irritant